molecular formula C27H22ClN5O3 B10919226 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919226
M. Wt: 499.9 g/mol
InChI Key: ZUQBYPDHXLBLBM-UHFFFAOYSA-N
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Description

N~4~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl group and the 4-chloro-1H-pyrazol-1-ylmethylphenyl moiety. Key steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while substitution reactions can introduce various substituents, leading to a diverse array of derivatives.

Scientific Research Applications

N~4~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N4-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-HYDROXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • **N~4~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-FLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H22ClN5O3

Molecular Weight

499.9 g/mol

IUPAC Name

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22ClN5O3/c1-35-21-9-7-18(8-10-21)25-24-22(12-23(17-5-6-17)31-27(24)36-32-25)26(34)30-20-4-2-3-16(11-20)14-33-15-19(28)13-29-33/h2-4,7-13,15,17H,5-6,14H2,1H3,(H,30,34)

InChI Key

ZUQBYPDHXLBLBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CC=CC(=C5)CN6C=C(C=N6)Cl

Origin of Product

United States

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